

# Limited Public Data Precludes Comprehensive Structure-Activity Relationship Analysis of Pivalanilide Analogs

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## Compound of Interest

Compound Name:	2,2-Dimethyl-N-phenylpropanamide
Cat. No.:	B372301

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A thorough review of scientific literature reveals a significant gap in publicly available research on the structure-activity relationships (SAR) of pivalanilide analogs. Despite extensive searches for SAR studies, quantitative biological activity data, and detailed experimental protocols related to this specific class of compounds, no dedicated research papers or comprehensive datasets were identified. This lack of information prevents the creation of a detailed comparison guide as initially requested.

Pivalanilide, also known as **2,2-dimethyl-N-phenylpropanamide**, is a chemical entity with a defined structure. However, its derivatives do not appear to have been the subject of extensive biological screening or systematic SAR studies that have been published in the open scientific literature. Searches for pivalanilide analogs with potential fungicidal, herbicidal, or insecticidal activities also failed to yield relevant publications detailing their SAR.

While direct SAR data on pivalanilide analogs is unavailable, the broader search did identify SAR studies on related, but structurally distinct, chemical classes that incorporate either a pivaloyl group or an anilide moiety. These include:

- Pivaloyl-containing 1,3-Thiazole-2-imines: Research has been conducted on these compounds, exploring their potential as enzyme inhibitors.

- Aryloxyanilide Derivatives: The structure-activity relationships of this class have been investigated, particularly in the context of their interaction with specific biological targets.
- Salicylanilide-Based Peptidomimetics: These compounds have been studied for their biological activities, with some SAR insights generated.

It is crucial to note that the findings from these studies on related scaffolds cannot be directly extrapolated to predict the SAR of pivalanilide analogs. The unique combination of the bulky tert-butyl group of the pivaloyl moiety and the specific electronic and steric properties of the anilide ring in pivalanilide would necessitate dedicated studies to understand how structural modifications affect its biological activity.

## Conclusion

Due to the absence of specific and detailed research on the structure-activity relationships of pivalanilide analogs in the public domain, it is not possible to provide a comparative guide with quantitative data, experimental protocols, and the requested visualizations. The scientific community has not, to date, published sufficient research to fulfill this request. Further investigation into this specific chemical space would be required to generate the necessary data for a comprehensive SAR analysis.

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